molecular formula C20H18N4O2 B14107917 3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B14107917
M. Wt: 346.4 g/mol
InChI Key: OHQLHKIDFYTGSC-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyrazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be introduced through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The phenyl groups are then introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity. Continuous flow reactors and other advanced technologies may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • 3-(3,4-dimethylphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • 3-(3,4-dimethylphenyl)-5-(3-(3-methylphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-5-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups on the phenyl rings can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-5-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-12-7-8-15(9-13(12)2)19-22-20(26-24-19)17-11-21-23-18(17)14-5-4-6-16(10-14)25-3/h4-11H,1-3H3,(H,21,23)

InChI Key

OHQLHKIDFYTGSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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